(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate
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Overview
Description
(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a hydrazinecarboxylate group attached to a benzyl moiety, with an ethylidene linkage to an O-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate typically involves the reaction of benzyl hydrazinecarboxylate with an appropriate aldehyde or ketone to form the ethylidene linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in the formation of new functionalized compounds.
Scientific Research Applications
(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate include other hydrazinecarboxylates with different substituents on the benzyl or ethylidene groups. Examples include:
- Benzyl hydrazinecarboxylate
- Ethylidene hydrazinecarboxylate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
benzyl N-[(E)-2-(2-methylphenoxy)ethylideneamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKNYJSNKLULGO-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC/C=N/NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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